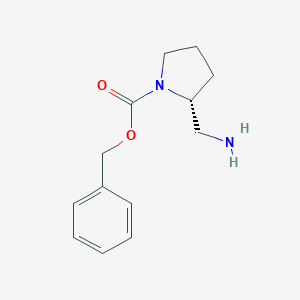

(R)-ベンジル 2-(アミノメチル)ピロリジン-1-カルボキシレート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality (r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

アデノシン A2A 受容体拮抗薬の合成

この化合物は、強力かつ選択的なアデノシン A2A 受容体拮抗薬である [1, 2, 4] トリアゾロ [1, 5-a] [1, 3, 5] トリアジンのジアミノ誘導体の合成における反応物として役立ちます 。これらの拮抗薬は、運動制御を調節できるため、パーキンソン病の治療における潜在的な治療用途があります。

合成化学におけるキラルビルディングブロック

®−ベンジル 2-(アミノメチル)ピロリジン-1-カルボキシレートは、そのキラルな性質により、特定の立体化学を持つ複雑な分子の構築のための合成化学におけるビルディングブロックとして使用されます 。これは、薬物のキラリティがその有効性に影響を与える可能性のある医薬品において重要です。

有機合成の中間体

これは、さまざまな有機合成プロセスにおける中間体として機能します 。その役割は、新しい薬物や材料の開発にさらに利用できる、さまざまな化学的実体を作り出す上で非常に重要です。

作用機序

Target of Action

It is known that pyrrolidine derivatives are often used in the synthesis of various pharmaceuticals and can interact with a wide range of biological targets .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular interactions .

Biochemical Pathways

It is known that pyrrolidine derivatives can influence a variety of biochemical pathways, depending on their specific chemical structure and the nature of their biological targets .

Pharmacokinetics

It is slightly soluble in water , which may influence its absorption and distribution in the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

It is known to be a reactant in the synthesis of diamino derivatives of [1, 2, 4] triazolo [1, 5-a] [1, 3, 5] triazine, which are potent and selective adenosine a2a receptor antagonists

Action Environment

It is known that it should be stored in a cool place, away from strong oxidizing agents . This suggests that its stability and efficacy may be affected by temperature and exposure to certain chemical substances.

生物活性

(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

Structural Characteristics

(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate features a pyrrolidine ring, a benzyl group, and an amino acid derivative, which contribute to its unique pharmacological properties. Its molecular formula is C13H18N2O2 with a molecular weight of 234.29 g/mol.

The biological activity of (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is largely attributed to its ability to interact with various biological targets, particularly enzymes and receptors. The compound may act as an inhibitor or activator of specific molecular pathways, influencing numerous biochemical processes.

Key Mechanisms Include:

- Enzyme Modulation : The compound has shown potential in modulating enzyme activity through selective binding to active sites or allosteric sites.

- Protein-Ligand Interactions : Its structural features allow it to participate in protein-ligand binding studies, which are crucial for understanding its pharmacological effects.

Enzyme Interactions

Research indicates that (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate can significantly affect enzyme activities. For instance, it has been explored for its role in inhibiting specific enzymes associated with metabolic pathways, which may offer therapeutic benefits in conditions like cancer and neurodegenerative diseases .

Therapeutic Potential

The compound is being investigated for its potential applications in:

- Cancer Therapy : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cells, indicating potential use as anticancer agents .

- Neurological Disorders : The compound's ability to inhibit cholinesterase enzymes positions it as a candidate for treating Alzheimer's disease by enhancing acetylcholine levels in the brain .

Research Findings

Recent studies have highlighted the diverse biological activities associated with (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate:

Case Studies

- Anticancer Activity Assessment :

- Neuroprotective Effects :

特性

IUPAC Name |

benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGRCKNDDGCZPV-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428012 |

Source

|

| Record name | Benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-23-2 |

Source

|

| Record name | Benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。